molecular formula C20H11ClN2O5 B15045216 2-[4-(4-chlorophenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione

2-[4-(4-chlorophenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B15045216
M. Wt: 394.8 g/mol
InChI Key: XMFZDCARMVTANF-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorophenoxy group, a nitro group, and an isoindole-dione structure

Preparation Methods

The synthesis of 2-[4-(4-CHLOROPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. One common method includes the reaction of 4-chlorophenol with potassium hydroxide to form the phenoxy ion, which then reacts with 3,4-dichloronitrobenzene to produce the nitroether intermediate . This intermediate undergoes further reactions to form the final compound. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-[4-(4-CHLOROPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.

Scientific Research Applications

2-[4-(4-CHLOROPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(4-CHLOROPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with similar compounds such as difenoconazole and 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-[4-(4-CHLOROPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H11ClN2O5

Molecular Weight

394.8 g/mol

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C20H11ClN2O5/c21-12-4-8-14(9-5-12)28-15-10-6-13(7-11-15)22-19(24)16-2-1-3-17(23(26)27)18(16)20(22)25/h1-11H

InChI Key

XMFZDCARMVTANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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